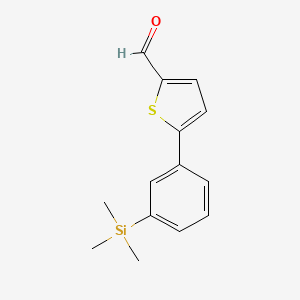
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Métodos De Preparación
The synthesis of 5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate aldehydes under controlled conditions. Industrial production methods often utilize catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, often facilitated by catalysts or specific reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde involves its interaction with molecular targets through various pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological and electronic applications .
Comparación Con Compuestos Similares
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: This compound has similar electronic properties but differs in its functional groups, leading to different applications.
5,5’,5’'-(Phenyl-1,3,5-triyl)tris(thiophene-2-carbaldehyde): This compound has multiple thiophene rings, enhancing its electronic properties for use in advanced materials. The uniqueness of this compound lies in its trimethylsilyl group, which imparts specific chemical reactivity and stability.
Propiedades
Fórmula molecular |
C14H16OSSi |
|---|---|
Peso molecular |
260.43 g/mol |
Nombre IUPAC |
5-(3-trimethylsilylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H16OSSi/c1-17(2,3)13-6-4-5-11(9-13)14-8-7-12(10-15)16-14/h4-10H,1-3H3 |
Clave InChI |
JEHOMJASRISOKO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















